

An In-depth Technical Guide to the Chemical Properties of 2-Bromoethanesulfonic Acid

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Compound of Interest

Compound Name: 2-Bromoethanesulfonic acid

Cat. No.: B1197033

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-bromoethanesulfonic acid** and its more commonly used sodium salt. It includes detailed experimental protocols, data presented in structured tables, and a visualization of its primary biochemical interaction.

General Information

2-Bromoethanesulfonic acid is an organosulfur compound with the chemical formula $C_2H_5BrO_3S$.^[1] It is a strong acid that is typically handled in its more stable salt form, sodium 2-bromoethanesulfonate.^{[1][2]} The presence of both a sulfonic acid group and a bromine atom makes it a versatile reagent in organic synthesis.^{[2][3]}

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **2-bromoethanesulfonic acid** and its sodium salt.

Table 1: General Properties

Property	2-Bromoethanesulfonic Acid	Sodium 2-Bromoethanesulfonate
CAS Number	26978-65-4[1]	4263-52-9[4][5]
Molecular Formula	C ₂ H ₅ BrO ₃ S[1]	C ₂ H ₄ BrNaO ₃ S[4][5]
Molecular Weight	189.03 g/mol [1]	211.01 g/mol [4][5]
Appearance	Colorless to light yellow liquid[2][6]	White to off-white crystalline powder[1][7]

Table 2: Physical Properties

Property	2-Bromoethanesulfonic Acid	Sodium 2-Bromoethanesulfonate
Melting Point	42-44 °C[1]	282-286 °C (with decomposition)[1][4]
Boiling Point	192-195 °C[1]	Not available
Density	2.026 ± 0.06 g/cm ³ (predicted) [1]	2.233 g/cm ³ at 20 °C[8]
Solubility in Water	Excellent[1][2][6]	454 g/L at 20 °C[8]
n-octanol/water Partition Coefficient (log P)	Not available	-3.26 (pH ~6.7, 20 °C)[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-bromoethanesulfonic acid** and its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of sodium 2-bromoethanesulfonate exhibits characteristic absorption bands corresponding to its functional groups. Strong absorptions are expected for the sulfonate group (S=O stretching) and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy can confirm the structure of the ethyl chain and the positions of the bromine and sulfonate groups. For sodium 2-bromoethanesulfonate in D_2O , two triplets are expected in the ^1H NMR spectrum, corresponding to the two methylene groups. The ^{13}C NMR spectrum would show two distinct signals for the two carbon atoms.

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

- Ethylene dibromide (1,2-dibromoethane)
- Anhydrous sodium sulfite
- 95% Ethanol
- Water

Procedure:

- In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.
- Heat the mixture to boiling with stirring.
- Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling mixture over approximately 2 hours.
- After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.
- Reconfigure the condenser for distillation and distill off the ethanol and unreacted ethylene dibromide.

- Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.
- Extract the resulting solid residue with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.
- Cool the ethanol solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.
- The product can be further purified by recrystallization from 95% ethanol and dried in an oven at 110 °C.

Yield: 165–190 g (78–90% of the theoretical amount).

Reaction: Synthesis of Taurine

This protocol demonstrates a common use of sodium 2-bromoethanesulfonate in the synthesis of taurine.

Materials:

- Sodium 2-bromoethanesulfonate
- Concentrated aqueous ammonia (sp. gr. 0.9)
- 95% Ethanol
- Activated charcoal (e.g., Norite)
- Water

Procedure:

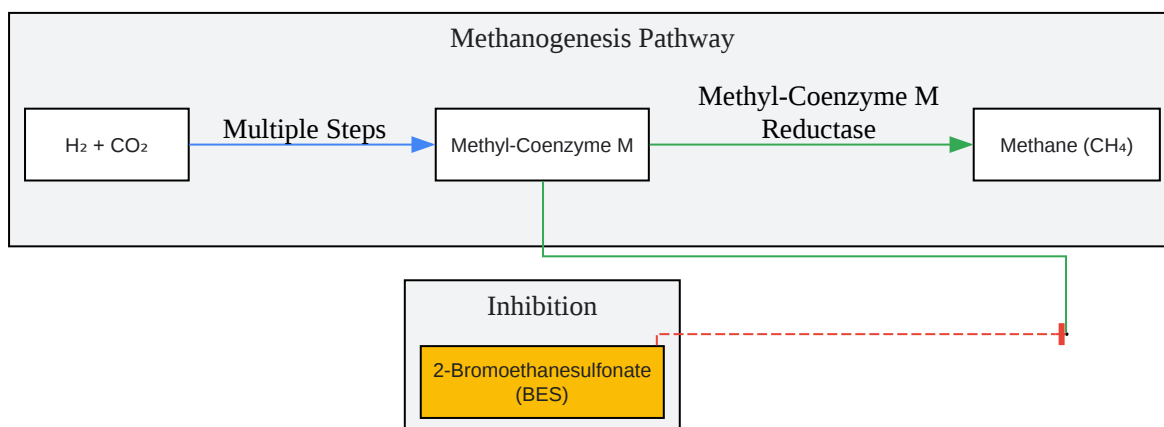
- Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia.
- Allow the solution to stand at room temperature for five to seven days.
- Evaporate the solution to dryness, using a steam bath for the final removal of water.

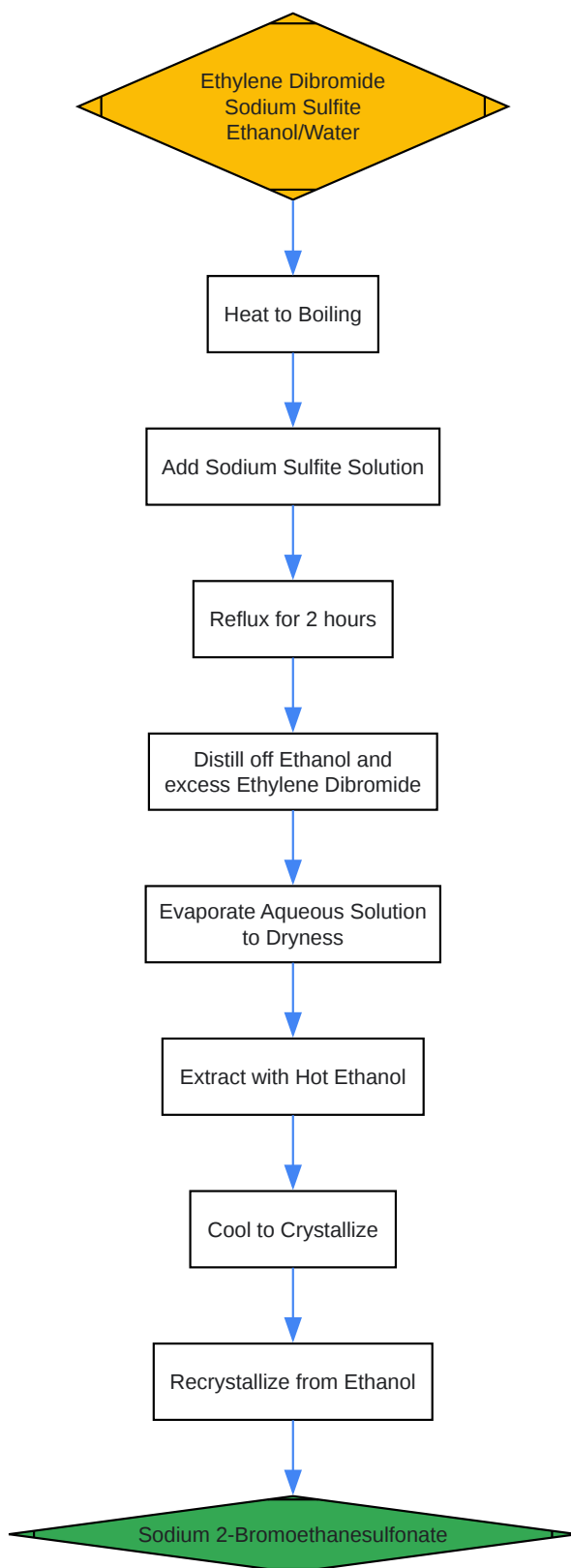
- Dissolve the residue in a minimum amount of hot water (approximately 500 mL). If the solution is colored, add 5 g of activated charcoal, heat, and filter.
- Concentrate the colorless solution to 65–70 mL.
- Add 250 mL of 95% ethanol to induce crystallization.
- Collect the crude taurine by filtration.
- Recrystallize the crude product by dissolving it in 100 mL of hot water and adding enough 95% ethanol (approximately 500 mL) to reach a final ethanol concentration of 80%.
- Collect the purified taurine by filtration and air dry.

Biological Activity and Mechanism of Action

2-Bromoethanesulfonate (BES) is widely used in microbiology as a selective inhibitor of methanogenesis. It acts as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a key cofactor in the final step of methane formation in methanogenic archaea. BES competitively inhibits the enzyme methyl-coenzyme M reductase, which catalyzes the reduction of the methyl group of methyl-coenzyme M to methane. This inhibition blocks the methanogenic pathway, leading to an accumulation of hydrogen gas in in vitro fermentation studies.

The following diagram illustrates the inhibitory effect of 2-bromoethanesulfonate on the methanogenesis pathway.





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